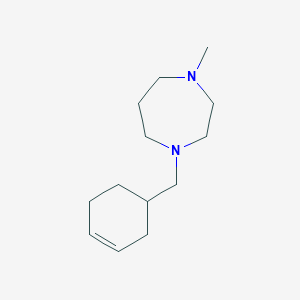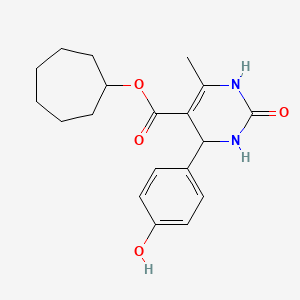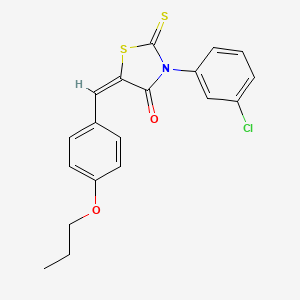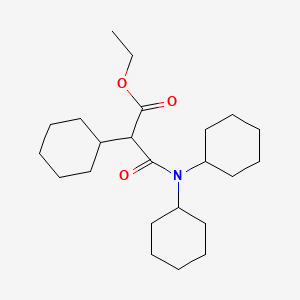![molecular formula C22H20O5 B5219441 [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5219441.png)
[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound , (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid, represents a complex organic molecule with potential interest in various fields of chemistry and material science. This compound is part of a broader category of chemicals that exhibit a range of physical and chemical properties due to their unique molecular structures. The following sections delve into the synthesis, molecular structure analysis, chemical reactions and properties, and physical and chemical properties analysis of this compound, adhering strictly to scientific research while excluding applications, drug use, and dosage information.
Synthesis Analysis
The synthesis of related compounds involves Michael addition domino cyclization techniques. For instance, Mahdavinia et al. (2013) describe the synthesis of new pyranochromene derivatives through a Michael addition domino cyclization between α,α′-bis(substituted-benzylidene)cyclohexanones and 4-hydroxycoumarin in acetic acid at reflux conditions, highlighting the synthesis's operational simplicity and the high yields of the products (Mahdavinia & Peikarporsan, 2013). This method could be analogous to synthesizing the compound , emphasizing the importance of efficient reaction conditions and the potential for high-yield outcomes.
Molecular Structure Analysis
The molecular structure of similar compounds, such as 7,8-benzocoumarin-4-acetic acid, reveals a nearly planar fused-ring system, with hydrogen bonding playing a significant role in the molecular configuration. This structural insight comes from Swamy et al. (2015), who analyzed the crystal structure and highlighted the importance of O—H⋯O hydrogen bonds in forming a stable molecular structure (Swamy et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds demonstrate a variety of reactivities and functional group transformations. For example, Lichitsky et al. (2021) present a novel approach towards synthesizing previously unknown compounds, emphasizing multicomponent condensation reactions involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, showcasing the diversity of chemical reactions applicable to this class of compounds (Lichitsky et al., 2021).
Physical Properties Analysis
Investigations into the physical properties of similar compounds have provided insights into their stability, solubility, and crystalline forms. For example, the crystal structure of 7,8-benzocoumarin-4-acetic acid was studied to understand its solid-state characteristics and the role of hydrogen bonding in determining its crystal packing and stability (Swamy et al., 2015).
Chemical Properties Analysis
The chemical properties of compounds within this chemical class, such as reactivity towards different reagents and conditions, provide a foundation for understanding their behavior in various chemical environments. For instance, Kowiel et al. (2012) detail the esterification reaction of a specific compound, shedding light on its reactivity and the influence of functional groups on its chemical properties (Kowiel et al., 2012).
Mécanisme D'action
Target of Action
The primary target of (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid, also known as HU-308, is the CB2 receptor . This receptor is primarily found in immune cells and plays a crucial role in the regulation of inflammation and immune response.
Action Environment
The action, efficacy, and stability of HU-308 can be influenced by various environmental factors For instance, the compound’s low water solubility may limit its use in aqueous environments
Analyse Biochimique
Biochemical Properties
(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound also binds to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid influences various cellular processes. It has been shown to affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth and differentiation. Additionally, it impacts cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, the compound can activate certain receptors, leading to downstream signaling events that affect cellular function. These molecular interactions are essential for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal effects in experimental settings.
Dosage Effects in Animal Models
The effects of (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in glycolysis, leading to reduced glucose metabolism and altered energy production. Understanding these metabolic interactions is essential for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions determine the compound’s localization and concentration within different cellular compartments, influencing its overall efficacy and function.
Subcellular Localization
(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the mitochondria, where it influences energy production and metabolic processes. Understanding the subcellular localization of the compound is crucial for elucidating its precise biochemical and cellular effects.
This comprehensive analysis highlights the multifaceted role of (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid in biochemical research and its potential therapeutic applications
Propriétés
IUPAC Name |
2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-13-18(26-20(21(23)24)14-7-3-2-4-8-14)12-11-16-15-9-5-6-10-17(15)22(25)27-19(13)16/h2-4,7-8,11-12,20H,5-6,9-10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHFOJMTUXHQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-methylenebis{3-[2-hydroxy-3-(2-methyl-1H-imidazol-1-yl)propyl]-5,5-dimethyl-2,4-imidazolidinedione}](/img/structure/B5219359.png)

![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5219377.png)

![3-{1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinyl}pyridine](/img/structure/B5219382.png)
![4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B5219388.png)
![6-methyl-5-{5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5219390.png)
![methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5219410.png)

![1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylcyclohexyl}-4-phenylpiperazine](/img/structure/B5219420.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5219425.png)


![N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5219450.png)